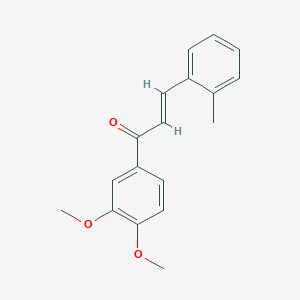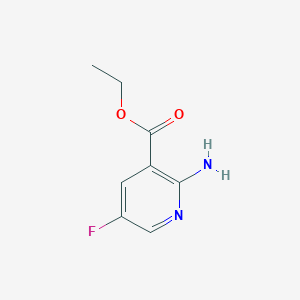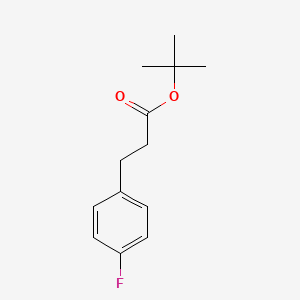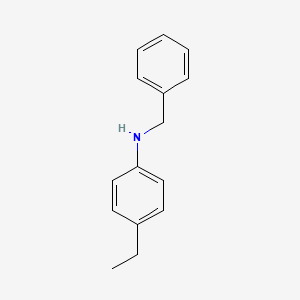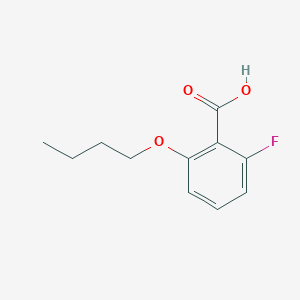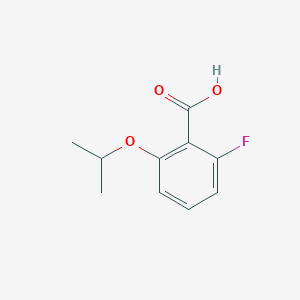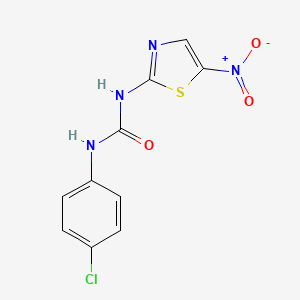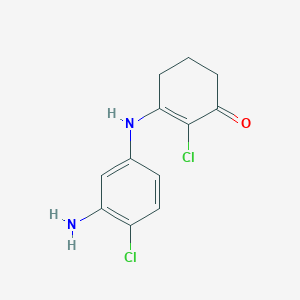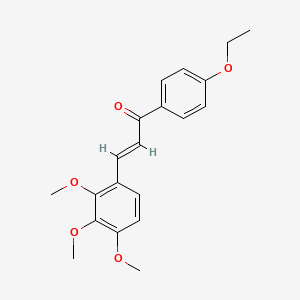
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as ETPPM, is a compound of interest in the scientific community due to its wide range of potential applications. It is a naturally occurring terpenoid, which can be synthesized in the laboratory. ETPPM has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. Furthermore, ETPPM has been studied for its potential to act as a plasticizer and an inhibitor of bacterial growth.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves the condensation of 4-ethoxybenzaldehyde with 2,3,4-trimethoxyacetophenone in the presence of a base to form the desired product.
Starting Materials
4-ethoxybenzaldehyde, 2,3,4-trimethoxyacetophenone, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 2,3,4-trimethoxyacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for several hours until TLC analysis indicates complete consumption of the starting materials., Step 3: Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a yellow solid.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an inhibitor of bacterial growth by disrupting the cell membrane and inhibiting the growth of bacteria. Additionally, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, including E. coli, S. aureus, and P. aeruginosa. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and availability, its stability, and its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, making it a useful tool for studying bacterial growth. The main limitation of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments is the lack of understanding of its mechanism of action, as well as its potential side effects.
Zukünftige Richtungen
The future directions for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one research include further studies to elucidate its mechanism of action and to explore its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in vivo. Furthermore, further studies are needed to explore its potential applications as a plasticizer and an inhibitor of bacterial growth. Finally, further studies are needed to explore its potential applications in the food industry, as an additive or preservative.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has also been studied for its potential to act as a plasticizer, an inhibitor of bacterial growth, and an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-25-16-10-6-14(7-11-16)17(21)12-8-15-9-13-18(22-2)20(24-4)19(15)23-3/h6-13H,5H2,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSAWLIALHPSW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

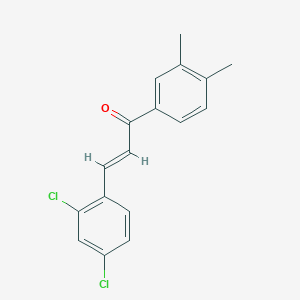
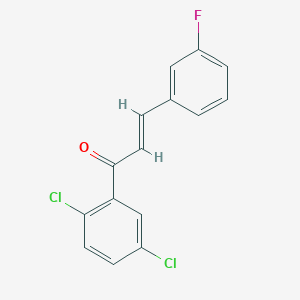
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
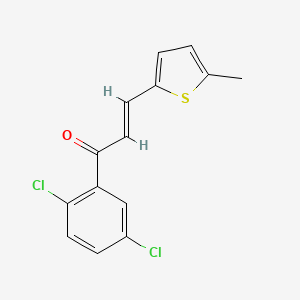
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
